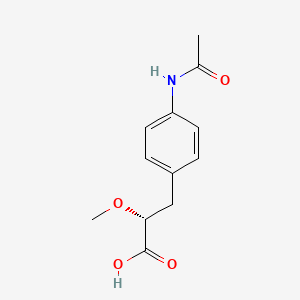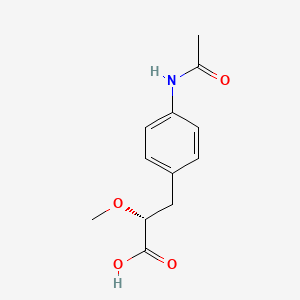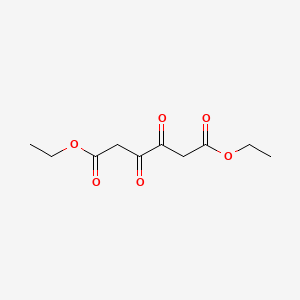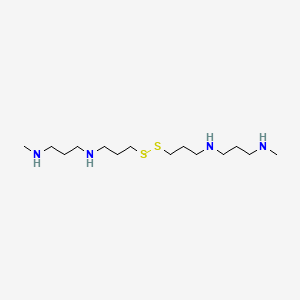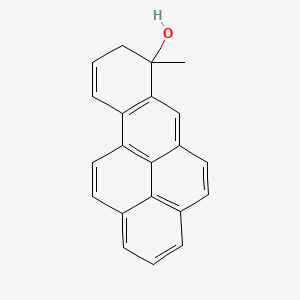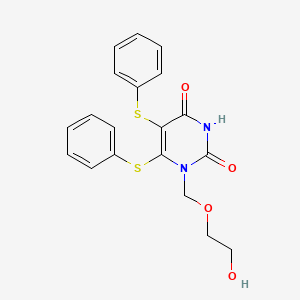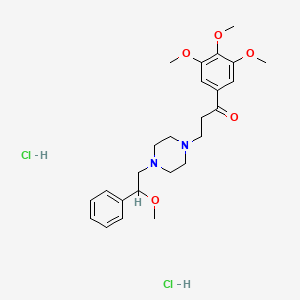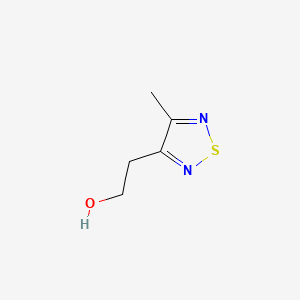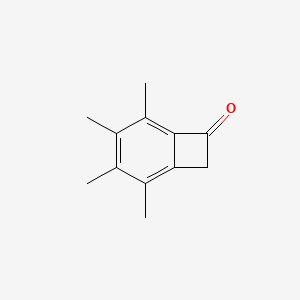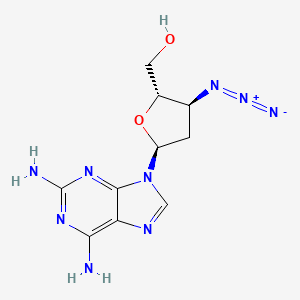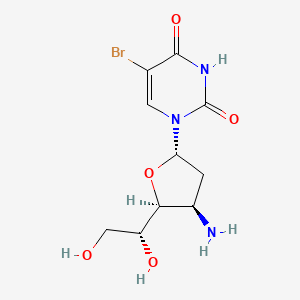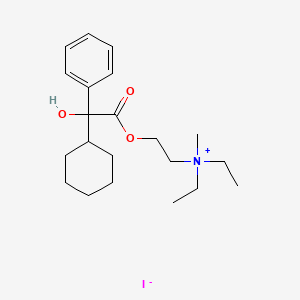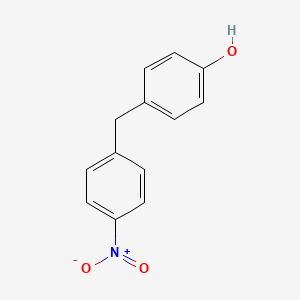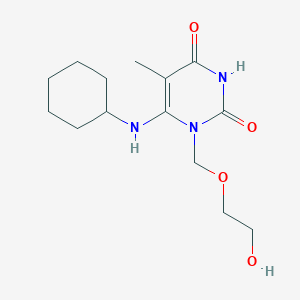
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a pyrimidinedione core. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps. The starting materials often include pyrimidinedione derivatives, cyclohexylamine, and 2-hydroxyethoxy methylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinedione core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and require further research to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione derivatives
- Cyclohexylamine derivatives
- Hydroxyethoxy methylated compounds
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylamino)-1-((2-hydroxyethoxy)methyl)-5-methyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
105408-01-3 |
|---|---|
Formule moléculaire |
C14H23N3O4 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
6-(cyclohexylamino)-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-10-12(15-11-5-3-2-4-6-11)17(9-21-8-7-18)14(20)16-13(10)19/h11,15,18H,2-9H2,1H3,(H,16,19,20) |
Clé InChI |
VAJNPDWMFKHJIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


